![molecular formula C17H16N4O2S B5818543 4-[(2,3-dimethoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5818543.png)
4-[(2,3-dimethoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol
Overview
Description
4-[(2,3-dimethoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol, also known as DABPT, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a member of the 1,2,4-triazole family of compounds, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
Synthesis and Characterization
- A derivative of this compound, synthesized through a reaction with 3,4-dimethoxybenzaldehyde, was characterized using various methods including mass spectrometry, FT-IR, and NMR spectroscopy. This compound showed potential for inhibitory action against human prostaglandin reductase (PTGR2) (Nayak & Poojary, 2019).
Biological Activity and Drug Potential
- Triazole derivatives including those similar to the specified compound have been studied for their potential as antibacterial and antifungal agents. For instance, certain compounds demonstrated significant inhibitory activity against tuberculosis, suggesting potential as anti-TB drugs (Kumar et al., 2021).
Toxicity Studies
- Acute toxicity studies of related triazole derivatives have revealed varying degrees of toxicity, with modifications in the chemical structure significantly affecting their toxicological profiles (Safonov, 2018).
Corrosion Inhibition
- Some derivatives of 1,2,4-triazoles, similar in structure, have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. These studies highlight the potential industrial applications of such compounds (Ansari, Quraishi, & Singh, 2014).
Antioxidant Properties
- Triazole derivatives have also been explored for their antioxidant properties. In particular, some compounds have shown significant free-radical scavenging ability, indicating their potential as antioxidants in various applications (Hussain, 2016).
Antimicrobial Properties
- Similar compounds have displayed notable antimicrobial and antifungal activities, suggesting their utility in developing new antimicrobial agents. This highlights the broad spectrum of biological activity associated with triazole derivatives (Safonov et al., 2019).
properties
IUPAC Name |
4-[(2,3-dimethoxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-22-14-10-6-9-13(15(14)23-2)11-18-21-16(19-20-17(21)24)12-7-4-3-5-8-12/h3-11H,1-2H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHRRZQEQACVTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NN2C(=NNC2=S)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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